4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 8th position and a keto group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s structurally similar to 1,2,3,4-tetrahydroisoquinolines (thiq), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs, which share a similar structure, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, leading to downstream effects .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of anthranilic acid derivatives with suitable aldehydes, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a fully aromatic quinoline structure.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the keto and carboxylic acid groups.
Quinoline-8-carboxylic acid: Similar structure but without the tetrahydro and keto functionalities.
Uniqueness: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the keto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-3,11H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSCHGLMQIADOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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